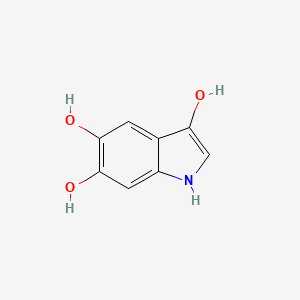

1H-indole-3,5,6-triol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3,5,6-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-3,9-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTJJQZBTLMGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)NC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314658 | |

| Record name | 1H-Indole-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-19-5 | |

| Record name | 1H-Indole-3,5,6-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 3,5,6 Triol and Its Advanced Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for 1H-Indole-3,5,6-Triol

Retrosynthetic analysis of this compound reveals several potential disconnection points, largely guided by established indole (B1671886) synthetic methodologies. The primary goal is to deconstruct the target molecule into readily available and simpler starting materials.

Key Disconnections:

C2-C3 Bond and N1-C2 Bond (Fischer Indole Synthesis Approach): This is one of the most common disconnections for the indole core. The target molecule can be traced back to a substituted phenylhydrazone. This intermediate would be formed from a suitably protected 3,4-dihydroxyphenylhydrazine and an aldehyde or ketone that can provide the C3-hydroxyl group, such as glycolaldehyde (B1209225) or a derivative.

N1-C7a Bond and C3-C3a Bond (Reissert Indole Synthesis Approach): This strategy involves the cyclization of a nitroaryl precursor. The indole ring is formed by disconnecting the bond between the indole nitrogen and the benzene (B151609) ring, and the C3-C3a bond. This leads back to an o-nitrophenylpyruvate derivative, which itself can be synthesized from a protected 4-methyl-5-nitro-1,2-benzenediol and diethyl oxalate (B1200264).

N1-C2 Bond and C3-C3a Bond (Larock Indole Synthesis Approach): This palladium-catalyzed approach disconnects the indole to an o-haloaniline and an alkyne. For this compound, this would involve a protected 2-iodo-4,5-dihydroxyaniline and a functionalized alkyne that can introduce the C3-hydroxyl group. The regioselectivity of the alkyne insertion is a critical consideration in this approach.

These disconnections form the basis for the classical synthetic routes discussed in the following sections. Each strategy requires careful planning, particularly concerning the management of the multiple hydroxyl groups.

Classical Synthetic Routes and Adaptations for Polyhydroxylated Indoles

Classical methods for indole synthesis remain cornerstones of heterocyclic chemistry. However, their application to polyhydroxylated targets like this compound necessitates significant adaptations, primarily involving the use of protective groups and milder reaction conditions.

The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgalfa-chemistry.com Discovered by Emil Fischer in 1883, this reaction forms the indole nucleus by heating a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, the key precursors would be a protected (3,4-dihydroxyphenyl)hydrazine and a carbonyl compound that can generate the 3-hydroxy functionality.

Proposed Synthetic Adaptation:

Protection of Catechol: Starting with 3,4-dihydroxybenzaldehyde, the hydroxyl groups are protected, for example, as benzyl (B1604629) ethers or as a more robust methylenedioxy bridge, to prevent unwanted side reactions under acidic conditions.

Formation of Hydrazine (B178648): The protected benzaldehyde (B42025) is converted to the corresponding phenylhydrazine.

Condensation to Hydrazone: The protected hydrazine is then condensed with a suitable carbonyl partner, such as a protected glycolaldehyde, to form the key hydrazone intermediate.

Cyclization and Deprotection: The hydrazone undergoes acid-catalyzed cyclization, typically using catalysts like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or Brønsted acids. wikipedia.orgalfa-chemistry.com The final step involves the removal of the protecting groups to yield this compound.

The regioselectivity can be an issue with unsymmetrical ketones, but for this target, the primary challenge lies in the stability of the hydroxyl groups. alfa-chemistry.com

Table 1: Representative Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating in solvent |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Heating, often neat or in a high-boiling solvent |

The Reissert indole synthesis provides an alternative route, starting from an o-nitrotoluene derivative. wikipedia.org The process involves two main steps: condensation with diethyl oxalate to form a pyruvate (B1213749) derivative, followed by reductive cyclization. wikipedia.orgresearchgate.net

Proposed Synthetic Adaptation:

Starting Material: The synthesis would begin with a protected 1,2-dihydroxy-4-methyl-5-nitrobenzene. The hydroxyl groups must be protected to withstand the basic conditions of the initial condensation and the subsequent reduction.

Condensation: The protected o-nitrotoluene derivative is treated with a strong base, such as potassium ethoxide, to generate a carbanion, which then reacts with diethyl oxalate to yield the corresponding ethyl o-nitrophenylpyruvate. wikipedia.org

Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone. Common reducing agents include zinc in acetic acid or catalytic hydrogenation. wikipedia.orgresearchgate.net This step forms the indole-2-carboxylic acid derivative.

Decarboxylation and Deprotection: The resulting indole-2-carboxylic acid can be decarboxylated by heating to give the protected 5,6-dihydroxyindole (B162784). A subsequent hydroxylation at the C3 position, followed by deprotection, would be required to yield the final this compound. A known synthesis for 5,6-dihydroxyindole utilizes a reductive cyclization of a nitrated precursor derived from 3,4-dimethoxyphenylacetonitrile.

This method is particularly useful for preparing indole-2-carboxylic acids but requires a multi-step sequence to achieve the desired 3,5,6-triol substitution pattern. wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne. wikipedia.orgub.edu This method offers high versatility and regioselectivity, making it attractive for constructing complex indoles. wikipedia.orgacs.org

Proposed Synthetic Adaptation:

Precursors: The key starting materials would be a protected 2-iodo-4,5-dihydroxyaniline and a suitable alkyne. The choice of alkyne is crucial for installing the 3-hydroxy group. An alkyne bearing a protected hydroxyl group, such as 1-(trimethylsilyloxy)-2-butyne, could be a potential candidate.

Palladium-Catalyzed Annulation: The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole ring. wikipedia.orgub.edu The reaction is typically carried out in the presence of a base (e.g., K₂CO₃) and additives like LiCl. wikipedia.org

Regioselectivity: A significant advantage of the Larock synthesis is its predictable regioselectivity, which typically places the more sterically demanding substituent of the alkyne at the C2 position of the indole. ub.eduacs.org

Deprotection: The final step would involve the removal of all protecting groups to afford this compound.

Palladium-catalyzed methods are known for their tolerance of various functional groups, which could be advantageous for complex, poly-functionalized substrates. nih.govnih.gov

Table 2: Typical Conditions for Larock Indole Synthesis

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Catalyzes the C-N and C-C bond formations |

| Aniline (B41778) | o-Iodoaniline or o-Bromoaniline | Provides the benzene ring and indole nitrogen |

| Alkyne | Disubstituted Alkyne | Forms the C2 and C3 atoms of the pyrrole (B145914) ring |

| Base | K₂CO₃, NaOAc | Neutralizes acid formed during the reaction |

| Additive | LiCl, n-Bu₄NCl | Facilitates the catalytic cycle |

Contemporary Synthetic Approaches to this compound Scaffolds

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These principles are particularly relevant to the synthesis of fine chemicals like indole derivatives.

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in the synthesis of indoles. rsc.org For a sensitive molecule like this compound, these approaches can offer milder reaction conditions that may improve yields and reduce the need for extensive protecting group manipulations.

Key Green Strategies:

Aqueous Media: Utilizing water as a solvent is a primary goal of green chemistry. Recent studies have shown that various indole functionalization reactions can be performed effectively in aqueous media, which is environmentally friendly and can sometimes enhance reactivity. nih.gov

Catalyst-Free and Multicomponent Reactions: One-pot multicomponent reactions (MCRs) that form several bonds in a single operation are highly atom-economical. Some modern indole syntheses proceed under catalyst-free conditions, relying on the intrinsic reactivity of the starting materials, often promoted by green solvents or microwave irradiation. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. It can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating. This could be particularly beneficial for the cyclization steps in the classical syntheses described above.

Sustainable Catalysts: The use of more sustainable and less toxic catalysts, such as copper, is an active area of research. Copper-catalyzed oxidative functionalization of indoles using molecular oxygen as the terminal oxidant represents a greener alternative to traditional methods that rely on stoichiometric, toxic oxidants. acs.org

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally sustainable. acs.org

Table 3: Comparison of Synthetic Approaches

| Method | Key Advantage | Key Challenge for this compound |

|---|---|---|

| Fischer Synthesis | Readily available starting materials | Harsh acidic conditions, protection required |

| Reissert Synthesis | Good for indole-2-carboxylates | Multi-step process to achieve substitution pattern |

| Larock Synthesis | High versatility and functional group tolerance | Requires specific halo-aniline and functionalized alkyne |

| Green Approaches | Environmentally benign, potentially milder conditions | Requires development for specific polyhydroxylated target |

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Gold(I)-catalyzed, Rhodium-catalyzed)

Transition metal catalysis offers powerful tools for the construction of the indole nucleus through various coupling and cyclization strategies. While direct synthesis of this compound using these methods is not extensively documented, the principles can be applied to appropriately substituted precursors.

Gold(I)-Catalyzed Reactions: Gold catalysts are particularly effective in activating alkynes toward nucleophilic attack, a key step in many indole syntheses. For the synthesis of hydroxylated indoles, a potential strategy involves the cyclization of an appropriately substituted 2-alkynyl aniline derivative. The starting aniline would require pre-installed hydroxyl groups (or protected equivalents) at the positions corresponding to the 5- and 6-positions of the final indole product. The alkyne could then undergo a gold-catalyzed intramolecular hydroamination followed by tautomerization to form the indole ring. The 3-hydroxy group could be introduced at a later stage or through a subsequent oxidation step.

Rhodium-Catalyzed Reactions: Rhodium catalysts are versatile for C-H activation and annulation reactions. A plausible approach towards a this compound framework could involve the rhodium-catalyzed coupling of a substituted aniline with an alkyne. For instance, a 3,4-dihydroxyaniline derivative could be coupled with a suitable alkyne to construct the indole core. The regioselectivity of such C-H functionalization reactions is often directed by a directing group on the aniline nitrogen. Subsequent functionalization would be necessary to introduce the hydroxyl group at the 3-position.

A summary of potential metal-catalyzed approaches is presented in the table below.

| Catalyst Type | General Reaction | Relevance to this compound Synthesis |

| Gold(I) | Intramolecular hydroamination of 2-alkynyl anilines | Applicable to precursors with protected hydroxyl groups at the 4- and 5-positions of the aniline ring. |

| Rhodium(III) | C-H activation and annulation of anilines with alkynes | Could be used to construct the indole core from a 3,4-dihydroxyaniline derivative, with subsequent introduction of the 3-hydroxyl group. |

C-H Activation and Functionalization Strategies for Hydroxylated Indoles

Direct C-H activation and functionalization of the indole core is a highly atom-economical approach to introduce hydroxyl groups. This strategy avoids the need for pre-functionalized starting materials and can offer high regioselectivity.

For the synthesis of this compound, a stepwise C-H hydroxylation approach could be envisioned starting from a simpler indole precursor. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. Therefore, direct C3-hydroxylation or oxidation of indole itself can be a viable first step.

Subsequent hydroxylation at the C5 and C6 positions of the benzene ring is more challenging due to the lower reactivity of these positions. However, directed C-H functionalization strategies can overcome this challenge. By installing a directing group on the indole nitrogen, it is possible to direct metal catalysts to specific C-H bonds. For example, a removable directing group can facilitate hydroxylation at the C5 and C6 positions through ortho-metalation. Boron-mediated C-H hydroxylation has also emerged as a powerful metal-free method for the regioselective hydroxylation of indoles. researchgate.net

| C-H Functionalization Strategy | Description | Application to this compound Synthesis |

| Direct C3-Oxidation/Hydroxylation | Oxidation of the indole nucleus to introduce a hydroxyl group at the C3 position. | Can be the initial step in a multi-step synthesis. |

| Directed C-H Hydroxylation | Use of a directing group on the indole nitrogen to guide a metal catalyst to specific C-H bonds on the benzene ring for hydroxylation. | A potential method for the sequential introduction of hydroxyl groups at the C5 and C6 positions. |

| Boron-Mediated C-H Hydroxylation | A metal-free method for regioselective hydroxylation of aromatic C-H bonds via a borylation/oxidation sequence. researchgate.net | Offers a milder alternative for introducing hydroxyl groups onto the indole benzene ring. researchgate.net |

Cascade and Multicomponent Reactions (MCR) for Indole Triol Synthesis

Cascade and multicomponent reactions (MCRs) provide an efficient pathway to construct complex molecules like indole triols in a single synthetic operation, minimizing waste and purification steps. An MCR approach to this compound would involve the strategic combination of three or more simple starting materials that contain the necessary functionalities.

A hypothetical MCR for the synthesis of a protected this compound could involve a reaction between a 3,4-dibenzyloxyaniline, an aldehyde, and an isocyanide (e.g., in a Ugi-type reaction), followed by an intramolecular cyclization. The resulting intermediate could then be further elaborated and deprotected to yield the final triol. The development of MCRs for indole synthesis is an active area of research, and while a direct MCR for this compound is not established, the modularity of MCRs makes them an attractive strategy for the synthesis of a library of polyhydroxylated indole analogues. rsc.orgnih.gov

Strategies Employing Ring-Opening and Subsequent Cyclization of Heterocycles (e.g., Triazoles)

The synthesis of indoles through the ring-opening and subsequent cyclization of other heterocyclic systems is a less common but potentially powerful strategy. One such approach involves the thermal or metal-catalyzed ring-opening of substituted triazoles to generate reactive intermediates that can then cyclize to form the indole ring.

For the synthesis of a hydroxylated indole, a precursor containing an aryl triazole moiety with appropriate hydroxyl or protected hydroxyl substituents on the aryl ring would be required. The triazole ring can be opened to form a ketenimine intermediate, which can then undergo an intramolecular cyclization to form the indole core. mdpi.comnih.govresearchgate.net This method offers a unique entry to substituted indoles and could be adapted for the synthesis of this compound analogues.

Regioselective and Stereoselective Synthesis of this compound

Control of Hydroxylation Patterns and Isomer Formation

A major challenge in the synthesis of this compound is the precise control of the hydroxylation pattern to avoid the formation of undesired isomers. The electronic properties of the indole ring dictate that the C3 position is the most nucleophilic and prone to oxidation. The benzene ring positions (C4, C5, C6, and C7) have different levels of reactivity, which can be exploited to achieve regioselectivity.

Strategic use of protecting groups is essential. By protecting more reactive sites, functionalization can be directed to the desired positions. For example, protecting the indole nitrogen can modulate the reactivity of the pyrrole ring and the benzene ring. Similarly, protecting one or more hydroxyl groups during a multi-step synthesis can prevent unwanted side reactions.

The choice of hydroxylation reagent and reaction conditions is also critical. For instance, enzymatic hydroxylation using engineered P450 monooxygenases can offer high regioselectivity that is difficult to achieve with traditional chemical methods. beilstein-journals.org These enzymes can be tailored through directed evolution to hydroxylate specific positions on the indole ring.

Asymmetric Synthesis Approaches to Chiral Indole Triol Analogues

While this compound itself is achiral, many of its advanced analogues, particularly those with substituents at the C2 or C3 positions, can be chiral. The development of asymmetric methods to synthesize these chiral analogues is of great interest for their potential applications in medicinal chemistry.

Asymmetric synthesis can be achieved through several strategies:

Chiral Catalysis: The use of chiral metal catalysts or organocatalysts can induce enantioselectivity in the key bond-forming reactions that construct the indole core or introduce stereocenters. For example, asymmetric hydrogenation of an indole precursor can create a chiral center.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as an amino acid, can be an effective way to synthesize chiral indole analogues.

The development of these asymmetric strategies is crucial for the synthesis of enantiomerically pure indole triol analogues for biological evaluation.

Advanced Spectroscopic and Structural Elucidation of 1h Indole 3,5,6 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals in 1H-indole-3,5,6-triol.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-donating nature of the three hydroxyl groups would cause a significant upfield shift (to a lower ppm) for the remaining ring protons compared to unsubstituted indole (B1671886). The protons at positions 2, 4, and 7 would each appear as singlets, assuming no long-range coupling is resolved. The N-H proton signal would likely be broad and its chemical shift dependent on solvent and concentration.

The ¹³C NMR spectrum would similarly reflect the electronic effects of the hydroxyl substituents. The carbons bearing the hydroxyl groups (C3, C5, C6) and the other ring carbons are expected to be shielded compared to the parent indole. acs.org

To definitively assign these signals, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would be used to confirm the absence of coupling for the isolated H-2, H-4, and H-7 protons. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of protonated carbons. mdpi.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the complete molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. columbia.edusdsu.edu For instance, the H-2 proton would show a correlation to C-3 and C-3a, while the H-4 proton would correlate to C-5, C-6, and C-7a, confirming the substitution pattern. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~10.0 - 11.5 (broad) | - |

| 2 | ~6.5 - 7.0 | ~120 - 125 |

| 3 | - | ~135 - 145 |

| 3a | - | ~120 - 125 |

| 4 | ~6.5 - 7.0 | ~100 - 105 |

| 5 | - | ~140 - 150 |

| 6 | - | ~135 - 145 |

| 7 | ~6.2 - 6.7 | ~95 - 100 |

| 7a | - | ~125 - 130 |

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that identify protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov For a relatively rigid molecule like this compound, these experiments could confirm spatial proximities. For example, a NOESY experiment would be expected to show a cross-peak between the N-H proton and the H-7 proton. It could also reveal the proximity of the hydroxyl protons to adjacent ring protons, providing information on their preferred orientation. acs.orgacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comtriprinceton.org For this compound, these spectra would be dominated by the vibrations of the hydroxyl and amine functional groups, as well as the indole ring itself.

O-H and N-H Stretching: Due to extensive intermolecular hydrogen bonding, very broad and strong absorption bands would be expected in the IR spectrum between 3200 and 3600 cm⁻¹ for the O-H and N-H stretching vibrations. docbrown.info

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ would correspond to the C-H stretching of the aromatic rings.

C=C Ring Stretching: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic and pyrrole (B145914) rings. docbrown.info

C-O Stretching: Strong bands in the IR spectrum between 1150 and 1400 cm⁻¹ would be indicative of the C-O stretching vibrations of the phenolic hydroxyl groups. docbrown.info

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. mdpi.comamericanpharmaceuticalreview.com

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H / N-H Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretching | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C Stretching | 1450 - 1620 | Medium to Strong |

| C-O Stretching (Phenolic) | 1150 - 1400 | Strong |

| Aromatic C-H Bending (Out-of-plane) | 750 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a well-characterized chromophore that typically displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. rsc.org For the parent indole, these appear around 260-270 nm and 280-290 nm. nist.gov

The presence of three electron-donating hydroxyl groups (-OH) acting as auxochromes is expected to cause a significant bathochromic (red) shift in these absorption maxima. This is due to the extension of the conjugated π-system through the lone pairs on the oxygen atoms, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net Therefore, this compound is predicted to absorb light at longer wavelengths compared to unsubstituted indole. researchgate.netnih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) |

|---|---|

| ¹Lₐ Band | ~280 - 300 |

| ¹Lₑ Band | ~295 - 315 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₈H₇NO₃), the molecular weight is 165.15 g/mol . A high-resolution mass spectrum would confirm the elemental composition.

Under electron impact (EI) ionization, the molecular ion peak (M⁺·) at m/z = 165 would be observed. The fragmentation of hydroxyindoles is complex, but predictable pathways include: cdnsciencepub.comcdnsciencepub.com

Loss of Water: A peak at m/z = 147 ([M - H₂O]⁺·) could arise from the loss of a water molecule.

Loss of CO: A common fragmentation for phenolic compounds is the loss of carbon monoxide, which would lead to a fragment at m/z = 137 ([M - CO]⁺·). cdnsciencepub.com

Loss of HCN: Characteristic of the indole ring, the expulsion of hydrogen cyanide would result in a peak at m/z = 138 ([M - HCN]⁺·). scirp.org

Loss of ·OH: The loss of a hydroxyl radical could also occur, giving a fragment at m/z = 148 ([M - ·OH]⁺). cdnsciencepub.com

Subsequent losses of these small neutral molecules would lead to a series of smaller fragment ions, providing a characteristic fingerprint for the molecule. researchgate.netlibretexts.org

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity |

|---|---|

| 165 | [M]⁺· (Molecular Ion) |

| 148 | [M - ·OH]⁺ |

| 147 | [M - H₂O]⁺· |

| 137 | [M - CO]⁺· |

| 138 | [M - HCN]⁺· |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While no crystal structure for this compound is currently published, X-ray crystallography would provide definitive proof of its molecular structure and reveal how the molecules arrange themselves in the solid state.

The indole ring system itself is known to be essentially planar. acs.org The most significant feature of the crystal structure of this compound would undoubtedly be an extensive and complex network of intermolecular hydrogen bonds. nih.gov With three hydroxyl groups and one N-H group, each molecule can act as both a hydrogen bond donor and acceptor at multiple sites. This would likely lead to the formation of sheets or a three-dimensional framework, resulting in a high melting point and influencing the compound's solubility. These hydrogen bonds would be the dominant force dictating the crystal packing. mdpi.comnih.gov

Advanced hyphenated techniques for complex mixture analysis (e.g., LC-MS/MS coupled online assays)

The analysis of this compound in complex biological or chemical matrices necessitates the use of sophisticated analytical techniques that offer both high separation efficiency and selective detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the structural elucidation and quantification of low-abundance molecules like this compound within intricate mixtures. researchgate.netresearchgate.netdiva-portal.org This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, enabling the unambiguous identification and measurement of target analytes. researchgate.net

The coupling of LC-MS/MS systems with online assays further enhances their utility by allowing for the simultaneous assessment of biological activity. In such setups, the effluent from the LC column is split, with one portion directed to the mass spectrometer for structural identification and the other to an online bioassay. This approach allows for the direct correlation of a specific chemical entity with its biological effect, which is particularly valuable in drug discovery and metabolomics research.

In the context of this compound analysis, a typical LC-MS/MS method would involve the development of a robust chromatographic separation to resolve the target compound from other structurally related indoles and matrix components. nih.govresearchgate.netmdpi.com The subsequent detection by tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode, provides a high degree of selectivity and sensitivity. nih.govresearchgate.netmdpi.com The MRM mode relies on the specific fragmentation of the protonated or deprotonated molecule of this compound (the precursor ion) into characteristic product ions upon collision-induced dissociation. The monitoring of these specific precursor-to-product ion transitions allows for the confident identification and precise quantification of the analyte, even in the presence of co-eluting interferences.

While specific experimental data for this compound is not extensively available, the expected parameters for an LC-MS/MS analysis can be extrapolated from the known behavior of similar indole compounds. The table below provides a hypothetical representation of the type of data that would be generated in an LC-MS/MS analysis for the structural elucidation of this compound.

Table 1: Hypothetical LC-MS/MS Parameters and Expected Fragmentation for this compound

| Parameter | Expected Value/Observation | Significance for Structural Elucidation |

| Retention Time (RT) | Analyte-specific | Depends on the chromatographic conditions (column, mobile phase, gradient). Provides a characteristic identifier under defined conditions. |

| Precursor Ion [M+H]+ (m/z) | 180.060 | Corresponds to the protonated molecular weight of this compound (C9H9NO3). |

| Product Ion 1 (m/z) | 162.050 | Likely loss of a water molecule (H2O) from the hydroxylated ring. |

| Product Ion 2 (m/z) | 134.055 | Potential loss of a carbonyl group (CO) following ring opening or rearrangement. |

| Product Ion 3 (m/z) | 118.065 | Could indicate the cleavage of the hydroxylated benzene (B151609) ring portion of the indole structure. |

The fragmentation pattern observed in the MS/MS spectrum is a molecular fingerprint that provides crucial information for structural confirmation. The accurate mass measurement of both precursor and product ions, achievable with high-resolution mass spectrometers, further enhances the confidence in the identification of this compound in complex samples. The development of such selective and sensitive LC-MS/MS methods is critical for advancing our understanding of the role of this and other indole compounds in various biological systems. nih.govresearchgate.net

Computational and Theoretical Investigations of 1h Indole 3,5,6 Triol

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and ground state properties of molecules like 1H-indole-3,5,6-triol. DFT methods are favored for their balance of computational cost and accuracy in describing electronic correlation effects.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to locate the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles.

Different conformers, arising from the rotation of the hydroxyl groups, are also investigated to map out the conformational landscape. The relative energies of these conformers are calculated to identify the most stable forms. Such studies often employ functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), to achieve reliable results. A comprehensive vibrational analysis is typically performed to confirm that the optimized structures correspond to true energy minima.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C3 | 1.38 | ||

| N1-C2 | 1.37 | ||

| C3-O | 1.36 | ||

| C5-O | 1.37 | ||

| C6-O | 1.37 | ||

| C2-N1-C7a | 108.5 | ||

| N1-C2-C3 | 110.2 | ||

| O-C3-C2 | 125.1 | ||

| H-O-C5-C6 | 0.0 |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized over the electron-rich indole (B1671886) ring and the hydroxyl groups, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system. The relative stability and reactivity of different indole derivatives can be evaluated based on the energy gap between these frontier orbitals niscpr.res.in.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -0.89 |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds within a molecule. By examining the topology of the electron density, QTAIM can characterize bond paths, bond critical points, and the nature of atomic interactions (covalent vs. ionic).

In this compound, QTAIM analysis can be used to quantify the strength of the various C-C, C-N, C-O, and O-H bonds. It can also reveal the presence of intramolecular hydrogen bonds, for instance, between adjacent hydroxyl groups, which can influence the molecule's conformation and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational flexibility and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations in an aqueous environment can reveal how the molecule interacts with water molecules through hydrogen bonding. This is crucial for understanding its solubility and how its conformation might change in a biological setting. The simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a detailed picture of the molecule's dynamic nature.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results.

For instance, theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. researchgate.net The calculated frequencies are often scaled to better match experimental values. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Visible spectrum, although accurately predicting the order of excited states in indoles can be challenging for some functionals.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Peak (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| ¹H NMR (H2 proton) | 6.8 ppm | 6.7 ppm |

Note: This data is illustrative and represents the type of comparison made between theoretical and experimental results.

Molecular Docking and Dynamics Simulations for Potential Biomolecular Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics simulations are powerful tools. Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. This helps in identifying potential binding sites and understanding the nature of the interactions, such as hydrogen bonds and hydrophobic interactions.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the binding pose and to calculate the binding free energy. These simulations provide a more realistic model of the interaction by accounting for the flexibility of both the ligand and the protein. For this compound, these techniques could be used to screen for potential protein targets and to understand the molecular basis of its activity. The insights gained from such studies can guide the design of more potent and selective derivatives.

Structure-Based Pharmacophore Modeling for Indole Triol Motifs

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. upol.cz A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a common set of features shared by a series of active compounds. These models are instrumental in virtual screening to identify novel compounds with potential biological activity and in understanding ligand-receptor interactions.

For indole triol motifs, such as that found in this compound, a structure-based pharmacophore model can be developed by analyzing the interactions of similar molecules with their biological targets. The key pharmacophoric features of a polyhydroxylated indole would likely include:

Hydrogen Bond Donors (HBD): The hydroxyl groups at positions 3, 5, and 6, as well as the N-H group of the indole ring, can act as hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the hydroxyl groups can also serve as hydrogen bond acceptors.

Aromatic Ring (AR): The bicyclic indole core provides an aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target protein.

The spatial arrangement of these features is critical for optimal binding to a biological target. The relative positions of the hydroxyl groups on the indole scaffold create a specific three-dimensional pattern of hydrogen bonding capabilities, which is a key determinant of binding affinity and selectivity.

Computational studies on related hydroxylated indole derivatives have highlighted the importance of the position of hydroxyl groups in modulating receptor activity. For instance, the location of a hydroxyl group on the indole ring of tryptamine (B22526) analogs significantly influences their agonistic activity at the 5-HT2A receptor. nih.gov Specifically, hydroxyl groups at the 4 and 5-positions were found to result in higher activity compared to those at the 6 and 7-positions, underscoring the critical role of the hydroxylation pattern in molecular recognition. nih.gov This principle can be extrapolated to suggest that the specific 3,5,6-trihydroxy substitution pattern of this compound would generate a unique pharmacophore with a distinct biological activity profile.

The development of a pharmacophore model for indole triol motifs would typically involve the following steps:

Identification of a relevant biological target: This could be an enzyme or receptor where polyhydroxylated indoles have shown activity.

Analysis of ligand-target interactions: Using crystallographic data or molecular docking simulations of known active indole derivatives to identify key interactions.

Generation of a pharmacophore hypothesis: Defining the essential features (HBD, HBA, AR, etc.) and their spatial constraints based on the observed interactions.

Validation of the pharmacophore model: Using the model to screen a database of compounds and assessing its ability to distinguish between active and inactive molecules.

While a specific, validated pharmacophore model for this compound is not documented in the available literature, the principles of pharmacophore modeling and the known structure-activity relationships of hydroxylated indoles provide a strong basis for its theoretical construction and its potential utility in the discovery of novel therapeutic agents.

Reactivity Profiles and Mechanistic Studies of 1h Indole 3,5,6 Triol

Oxidation and Reduction Chemistry of the Triol Moiety

The triol moiety of 1H-indole-3,5,6-triol is central to its redox chemistry, enabling it to participate in a range of electron transfer reactions. The presence of multiple hydroxyl groups on the indole (B1671886) core significantly influences its electrochemical properties and its interactions with reactive species.

Investigation of Redox Cycling Mechanisms

The redox cycling of this compound and related polyhydroxylated indoles involves the sequential loss of electrons and protons from the hydroxyl groups to form semiquinone and quinone species. acs.org This process is often reversible and is a key feature of the antioxidant and pro-oxidant activities of these compounds. Studies on related quinone-containing compounds have shown that redox cycling is a crucial mechanism for the generation of reactive oxygen species (ROS). nih.gov The process can be initiated by enzymatic or chemical oxidants. For instance, the oxidation of 5,6-dihydroxyindoles leads to the formation of transient 5,6-indolequinones, which are key intermediates in the biosynthesis of eumelanin (B1172464). acs.org The stability and reactivity of these quinoidal species are highly dependent on the substitution pattern on the indole ring.

The mechanism often involves the formation of a semiquinone radical anion through a one-electron reduction of the quinone, which can then react with molecular oxygen to produce a superoxide (B77818) radical and regenerate the quinone, thus setting up a catalytic cycle of ROS production. nih.gov This redox cycling capability is a double-edged sword; while it can induce oxidative stress in pathological contexts like cancer, it also underlies the normal physiological functions of many biological quinones.

Reactivity towards Reactive Oxygen Species (ROS) and Free Radicals

This compound and its derivatives exhibit significant reactivity towards reactive oxygen species (ROS) and other free radicals. This reactivity is the basis for their potential antioxidant properties. The hydroxyl groups on the indole ring can donate a hydrogen atom to quench free radicals, thereby neutralizing their reactivity. researchgate.net The resulting indolyl radical is stabilized by resonance, which contributes to the efficiency of the radical scavenging process. researchgate.net

Studies on similar indole compounds, such as indole-3-carbinol (B1674136), have demonstrated their ability to generate ROS, particularly hydroxyl radicals, under certain conditions, which can lead to apoptosis in cancer cells. nih.gov This suggests that the interaction of this compound with ROS is complex and can be either protective or damaging depending on the cellular environment and concentration. The generation of ROS by indole derivatives can lead to oxidative damage to cellular components, including DNA. researchgate.net The cytoprotective effects of some C-3 substituted indole derivatives against oxidative damage have been attributed to their interactions with cell membrane components. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring and Hydroxyl Groups

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. bhu.ac.in The hydroxyl groups, on the other hand, can act as nucleophiles or can be deprotonated to form even stronger nucleophiles.

The preferred site for electrophilic substitution on the indole ring is the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. bhu.ac.inuou.ac.in If the C-3 position is occupied, substitution may occur at the C-2 or C-6 positions. bhu.ac.in Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. uou.ac.inresearchgate.net The presence of multiple hydroxyl groups on the benzene (B151609) portion of the indole ring in this compound would further activate the ring towards electrophilic substitution, directing incoming electrophiles to the available positions.

The hydroxyl groups of this compound can undergo nucleophilic reactions, such as etherification and esterification. These reactions typically require activation of the hydroxyl group or the use of a strong electrophile. The slightly acidic nature of the N-H group in the pyrrole (B145914) ring allows for its deprotonation under basic conditions, creating a nucleophilic center that can participate in substitution reactions. researchgate.net

Reaction Mechanisms of Derivatization and Functionalization

The derivatization and functionalization of the this compound scaffold are crucial for modulating its biological activity and physical properties. A variety of synthetic strategies can be employed to modify the indole core and its hydroxyl substituents.

Functionalization often involves taking advantage of the inherent reactivity of the indole ring. For example, Friedel-Crafts-type reactions can be used to introduce alkyl or acyl groups at the C-3 position. beilstein-journals.org The hydroxyl groups can be functionalized through reactions such as O-alkylation or O-acylation. The synthesis of polyhydroxylated indolines and oxindoles has been achieved through sequential reactions including Henry reaction, Michael addition, and reductive amination/amidation. nih.gov

The development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, has provided powerful tools for the functionalization of indoles. beilstein-journals.orgresearchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the indole ring, enabling the synthesis of complex derivatives. For instance, direct C-H glycosylation of free (N-H) indoles has been achieved using palladium catalysis. researchgate.net

Stability and Degradation Pathways under Controlled Experimental Conditions

The stability of this compound is influenced by factors such as pH, light, and the presence of oxidizing agents. Polyhydroxylated indoles are generally susceptible to oxidation, which can lead to the formation of colored products and ultimately to polymerization. acs.org

Forced degradation studies on related compounds under various stress conditions (hydrolytic, oxidative, and photolytic) have shown that indole derivatives can be unstable. researchgate.net For example, indole-3-carbinol can undergo degradation, and its stability is a concern in experimental settings. nih.gov The degradation of polyhydroxylated indoles can proceed through oxidation of the hydroxyl groups to form quinones, which can then undergo further reactions, including polymerization. The photolysis of indole in the presence of titanium dioxide and oxygen has been shown to lead to the formation of 2,3-dihydroindole-2-one. researchgate.net Understanding the degradation pathways is crucial for the proper handling and storage of these compounds and for interpreting experimental results.

Polymerization and Oligomerization Behavior of Polyhydroxylated Indoles

Polyhydroxylated indoles, such as 5,6-dihydroxyindole (B162784), are known to undergo oxidative polymerization to form melanin-like polymers. researchgate.netasianpubs.org This process is of significant interest due to the role of melanin (B1238610) in pigmentation and photoprotection. The polymerization of indole can be initiated by chemical or electrochemical oxidation. asianpubs.org

The mechanism of polymerization is complex and can involve the formation of various linkages between the indole units. Studies on the oxidative polymerization of 5,6-dihydroxyindole have identified oligomers linked primarily at the C2, C4, and C7 positions. researchgate.net The coupling positions on the indole ring can significantly affect the properties of the resulting polymer, such as its conductivity and redox behavior. nih.gov The synthesis of well-defined oligomers of 5,6-dihydroxyindole has provided insights into the structure-property relationships of these materials. researchgate.net It has been suggested that the polymerization of indole can proceed through a radical cation-monomer reaction pathway. asianpubs.org

Molecular Interactions and Biochemical Mechanisms of 1h Indole 3,5,6 Triol and Analogues in Research Models

Modulation of Enzyme Activity by 1H-Indole-3,5,6-Triol and its Derivatives

Protein Kinase Inhibition Studies and Binding Affinities

Indole (B1671886) derivatives have been a significant focus of research for their potential as protein kinase inhibitors, which are crucial regulators of cell signaling pathways. dntb.gov.ua The indole scaffold serves as a versatile template for designing ATP-competitive inhibitors that target the kinase domain. dntb.gov.uamdpi.com

One area of investigation involves Pim kinases, which are therapeutic targets in hematological cancers. Optimization of 3,5-disubstituted indole derivatives has led to compounds with improved cellular potency and high selectivity against a panel of 14 different kinases. nih.gov For instance, the optimization of an initial meridianin C-derived inhibitor by replacing a 2-aminopyrimidine (B69317) with a substituted benzene (B151609) at the C-3 and C-5 positions of the indole ring resulted in a potent Pim kinase inhibitor. nih.gov

Another targeted kinase is the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), implicated in neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov Fragment-based drug design using a 7-chloro-1H-indole-3-carbonitrile template has yielded potent DYRK1A inhibitors with double-digit nanomolar activity. mdpi.com These inhibitors are designed to fit within the ATP binding site, with structure-activity relationship studies indicating that substituents at specific positions on the indole ring can significantly influence inhibitory activity and selectivity against related kinases like CLKs. mdpi.comnih.gov

Furthermore, derivatives of 9H-pyrimido[4,5-b]indole have been identified as dual inhibitors of both RET and TRK kinases, which are involved in various cancers. nih.gov The selectivity for dual inhibition versus preferential RET inhibition was found to be dependent on the nature of the heterocyclic substituent at the R2 position of the scaffold. nih.gov Specifically, a tert-butyl pyrazole (B372694) substituent allows for dual activity against both RET and TRK kinases. nih.gov

Studies on indole-based compounds have also explored their binding affinities. For example, tricyclic 2-indole carboxylic acids have been identified as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers, with single-digit nanomolar binding affinity. nih.gov X-ray crystallography has provided detailed insights into the binding modes of these inhibitors, guiding further optimization. nih.gov

Table 1: Examples of Indole Derivatives as Protein Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Findings |

| 3,5-disubstituted indoles | Pim kinases | Improved cellular potency and high selectivity. nih.gov |

| Indole-3-carbonitriles | DYRK1A | Double-digit nanomolar inhibitory activity. mdpi.com |

| 9H-pyrimido[4,5-b]indoles | RET, TRKA | Dual inhibition activity dependent on substituents. nih.gov |

| Tricyclic indole carboxylic acids | Mcl-1 | Single-digit nanomolar binding affinity. nih.gov |

Hyaluronidase (B3051955) Inhibition Mechanisms

The enzyme hyaluronidase is a target for inhibitors due to its role in various physiological and pathological processes, including cancer and inflammation. nih.gov Research has focused on identifying potent and selective inhibitors of this enzyme. nih.gov

Studies on aminomethyl indole derivatives have been conducted to evaluate their inhibitory activity against bovine testes hyaluronidase (BTH). nih.govresearchgate.net In vitro assays performed at different pH levels (pH 7 and pH 3.5) have shown that the inhibitory activity can be pH-dependent. nih.govnih.gov For example, one study found that a specific aminomethyl indole derivative, 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole, exhibited 23% inhibition at a concentration of 50 microM at pH 7. nih.govresearchgate.net

The structural features of the indole derivatives play a crucial role in their inhibitory potency. It has been observed that compounds with a phenyl substitution at the 5-position of the indole ring demonstrate higher activity. nih.govresearchgate.net This suggests that lipophilicity is a key factor, with more lipophilic compounds generally showing better inhibition of the hyaluronidase enzyme. nih.govresearchgate.net Furthermore, the introduction of a p-fluoro benzyl (B1604629) group on the indole nitrogen has been shown to have a positive effect on the inhibitory activities of both indole-2- and 3-carboxamide derivatives. nih.gov

Table 2: Hyaluronidase Inhibition by Indole Derivatives

| Compound | Concentration | % Inhibition (pH 7) | Key Structural Feature |

| 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole | 50 µM | 23% | Phenyl substitution at position 5. nih.govresearchgate.net |

Glycosidase Inhibition (e.g., α-Glucosidase)

Derivatives of indole have been investigated for their potential to inhibit glycosidases, such as α-glucosidase, which are key enzymes in carbohydrate metabolism. nih.govjksus.org The inhibition of these enzymes is a therapeutic strategy for managing conditions like type 2 diabetes. aboutscience.eu

Synthesized 3,3-di(indolyl)indolin-2-ones have demonstrated higher α-glucosidase inhibitory activities compared to the standard drug acarbose (B1664774). nih.gov In one study, most of the synthesized compounds showed inhibition percentages ranging from 37 ± 11% to 94 ± 3% at a concentration of 50 μg/ml, while acarbose showed 19 ± 5% inhibition. nih.gov The position and type of substituent on the indole ring were found to influence the inhibitory activity. nih.gov

Another series of bis-heterocyclic compounds containing an indole derivative with a 1,2,4-triazole (B32235) moiety also showed a variable degree of α-glucosidase inhibition, with IC50 values ranging from 18.19 ± 0.68 to 71.02 ± 0.69 at concentrations from 20 to 100 μg/mL. jksus.org Molecular docking studies have suggested that these compounds can be well-accommodated in the binding pockets of the α-glucosidase enzyme. jksus.org

Furthermore, oxindole-derived compounds, such as 2,3-dichloroindolinone and 2,6-dichloroindolinone, have been identified as potent inhibitors of α-glucosidase. aboutscience.eu For instance, 2,3-dichloroindolinone exhibited an IC50 value of 35.266 μM. aboutscience.eu Meldrum's acid-based 1H-1,2,3-triazoles have also shown high to moderate α-glucosidase inhibitory potency, with IC50 values in the range of 4.63–80.21 μM. researchgate.net

Table 3: α-Glucosidase Inhibition by Indole Analogues

| Compound Class | Example Compound | IC50 Value |

| 3,3-di(indolyl)indolin-2-ones | Not specified | Ranged from 37-94% inhibition at 50 µg/ml. nih.gov |

| Bis-heterocyclic indoles | Compound 5j | 30.04 ± 0.69 to 71.02 ± 0.69 (inhibition range) |

| Dichloroindolinones | 2,3-dichloroindolinone | 35.266 µM aboutscience.eu |

| Meldrum-based 1H-1,2,3-triazoles | Compound 7i | Potent inhibition, several times more than acarbose. researchgate.net |

Cholinesterase Inhibition in In Vitro Models

Indole-based compounds have been rationally designed and synthesized as multifunctional ligands targeting cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. uj.edu.pl Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. uj.edu.plnih.gov

A series of novel indole amines were synthesized and screened for their anti-acetylcholinesterase activity. nih.gov In vitro studies revealed that some of these compounds had IC50 values comparable to the standard drug galantamine. For example, indole amines 25 and 24 showed IC50 values of 4.28 and 4.66 μM, respectively, against acetylcholinesterase, comparable to galantamine's IC50 of 4.15 μM. nih.gov

Another study focused on 1H-indole-based multifunctional ligands that also target the 5-HT6 receptor. uj.edu.pl One such compound, a tacrine (B349632) derivative, acted as a reversible inhibitor of both acetyl- and butyrylcholinesterase with IC50 values of 8 nM and 24 nM, respectively. uj.edu.pl A different compound derived from rivastigmine (B141) was found to be a selective, pseudo-irreversible inhibitor of butyrylcholinesterase with an IC50 of 455 nM. uj.edu.pl

The inhibitory potential of indole derivatives can be significant. For example, indole-based sulfonamide derivatives have shown potent inhibition against acetylcholinesterase with IC50 values ranging from 0.17 ± 0.02 to 8.53 ± 0.32 μM. nih.gov Similarly, certain indole alkaloids have demonstrated powerful inhibition of both cholinesterases. semanticscholar.org

Table 4: Cholinesterase Inhibition by Indole Derivatives

| Compound Class | Target Enzyme(s) | IC50 Value |

| Indole amines | Acetylcholinesterase | 4.28 µM (compound 25), 4.66 µM (compound 24) nih.gov |

| 1H-indole-based tacrine derivative | Acetylcholinesterase, Butyrylcholinesterase | 8 nM (AChE), 24 nM (BChE) uj.edu.pl |

| 1H-indole-based rivastigmine derivative | Butyrylcholinesterase | 455 nM uj.edu.pl |

| Indole-based sulfonamides | Acetylcholinesterase | 0.17 ± 0.02 to 8.53 ± 0.32 µM nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Interaction Studies

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net Consequently, the discovery of PTP1B inhibitors has been an active area of research. researchgate.netnih.govmdpi.com

Kinetic analyses of compounds interacting with PTP1B have revealed different modes of inhibition. For instance, in a study of natural products, canophyllol (B82268) was identified as a non-competitive inhibitor, while 3,4-dimethoxy-2,5-phenanthrenediol acted as a mixed inhibitor, and E/Z vermelhotin (B1256831) was a competitive inhibitor of PTP1B. nih.gov The binding of these inhibitors can occur at sites other than the active site, such as a pocket formed by the 3α, 6α, and 7α helices near the C-terminal region, which is consistent with a non-competitive mechanism. nih.gov

The interaction of small molecules with PTP1B can be highly specific. For example, the design of monocyclic thiophenes as PTP1B inhibitors was guided by X-ray co-crystal structures to achieve key interactions with specific amino acid residues like Asp48, leading to improved inhibitory potency. nih.gov The binding of inhibitors can also involve interactions with residues that form the p-loop of the enzyme, thereby hindering the enzyme-substrate interaction. semanticscholar.org

The regulation of PTP1B activity is complex and can also be allosterically modulated by protein-protein interactions. nih.gov For example, the interaction between PTP1B and the adaptor protein Grb2 has been shown to allosterically enhance the catalytic activity of PTP1B. nih.gov This interaction is dependent on the proline-rich region of PTP1B. nih.gov

Table 5: Inhibition of PTP1B by Various Compounds

| Compound | Type of Inhibition | Key Interaction/Mechanism |

| Canophyllol | Non-competitive | Binds to a pocket near the C-terminal region. nih.gov |

| 3,4-dimethoxy-2,5-phenanthrenediol | Mixed | - |

| E/Z vermelhotin | Competitive | - |

| Monocyclic thiophenes | Competitive | Interacts with Asp48. nih.gov |

Aromatase Enzyme Activity Modulation

The aromatase enzyme, a product of the CYP19A1 gene, is responsible for the conversion of androgens to estrogens and is a key target in the treatment of estrogen-dependent cancers. nih.govnih.gov The activity of this enzyme can be modulated by various compounds, including phytoestrogens. nih.govnih.govfrontiersin.org

Phytoestrogens can act as aromatase inhibitors through different mechanisms. nih.gov They can either directly inhibit the enzymatic activity or decrease the expression of the aromatase gene. nih.gov The aromatization process involves a series of reactions including hydroxylation, oxidation, and demethylation, which take place in the endoplasmic reticulum. nih.gov

The regulation of aromatase activity can be rapid. frontiersin.org Studies have shown that aromatase activity can be quickly modulated by calcium-dependent phosphorylations. frontiersin.org An increase in intracellular calcium can lead to a rapid reduction in aromatase activity. frontiersin.org This suggests a mechanism for the rapid, local control of estrogen concentrations in tissues like the brain. frontiersin.org The phosphorylation status of the enzyme, which controls its activity, can be influenced by kinase inhibitors. frontiersin.org This rapid modulation is physiologically relevant and can be triggered by social interactions in some species. frontiersin.org

Interaction with Nucleic Acids (DNA/RNA) at a Molecular Level

The interaction of dopamine (B1211576) oxidation products with nucleic acids is a critical area of investigation for understanding their genotoxic potential. These interactions can occur through direct binding or indirect damage mediated by oxidative stress.

Binding Studies and Intercalation Mechanisms

While specific binding constant data for this compound or aminochrome (B613825) with DNA are not extensively documented, the planar structure of the related indoloquinoline class of compounds suggests a potential for interaction via intercalation. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding is characteristic of various polycyclic aromatic compounds and can lead to structural distortions of the DNA, potentially interfering with replication and transcription processes. For some indoloquinoline derivatives, this interaction is thought to drive their cytotoxic action, driven by favorable stacking interactions between the compound and DNA base pairs. researchgate.net

DNA Alkylation or Cleavage in Cell-Free Systems

Research has demonstrated that dopamine oxidation products can induce DNA damage. Specifically, aminochrome has been shown to cause damage to mitochondrial DNA (mtDNA). nih.gov This damage is not believed to occur through direct alkylation but rather as a consequence of the significant oxidative stress generated by aminochrome. nih.govnih.gov The primary mechanism involves the redox cycling of aminochrome, which produces a large flux of reactive oxygen species (ROS) that can subsequently attack and modify nucleic acid bases and the sugar-phosphate backbone, leading to strand breaks. researchgate.net In studies using rat substantia nigra-derived cell lines (RCSN-3), aminochrome treatment, particularly when the protective enzyme DT-diaphorase is inhibited, leads to mtDNA damage. nih.gov

Cellular Homeostasis and Pathway Modulation in In Vitro Systems

In cellular models, this compound and its analogues can profoundly influence cellular homeostasis, primarily by modulating redox status and activating stress-response pathways.

Regulation of Cellular Redox Status and Antioxidant Defense Systems

Aminochrome is a potent disruptor of cellular redox homeostasis by inducing oxidative stress. frontiersin.org In response, cells employ a sophisticated antioxidant defense system to mitigate its toxicity. Two key enzymes play a crucial neuroprotective role: NAD(P)H:quinone oxidoreductase 1 (DT-diaphorase) and Glutathione (B108866) Transferase M2-2 (GSTM2). frontiersin.orgmdpi.com

DT-diaphorase catalyzes a two-electron reduction of aminochrome directly to the more stable hydroquinone, this compound (leukoaminochrome). nih.gov This process bypasses the formation of the highly reactive semiquinone radical intermediate, thus preventing the initiation of redox cycling and subsequent ROS production. nih.gov GSTM2, primarily expressed in astrocytes, detoxifies aminochrome by catalyzing its conjugation with glutathione (GSH), a major cellular antioxidant. frontiersin.orgmdpi.com This action neutralizes the electrophilic nature of aminochrome and facilitates its elimination. mdpi.com

Table 1: Key Enzymes in the Cellular Defense Against Aminochrome Toxicity

| Enzyme | Mechanism of Action | Cellular Role | Reference |

|---|---|---|---|

| DT-Diaphorase (NQO1) | Catalyzes the two-electron reduction of aminochrome to this compound (leukoaminochrome). | Prevents the formation of the reactive semiquinone radical, thereby inhibiting ROS-generating redox cycling. | nih.gov |

| Glutathione Transferase M2-2 (GSTM2) | Catalyzes the conjugation of aminochrome with glutathione (GSH). | Detoxifies aminochrome by neutralizing its electrophilic properties and preparing it for excretion. | frontiersin.orgmdpi.com |

Mechanisms of Reactive Oxygen Species (ROS) Scavenging or Generation

Instead of acting as an antioxidant, aminochrome is a significant generator of ROS. The primary mechanism is its ability to undergo redox cycling. Flavoenzymes that transfer single electrons can reduce aminochrome to the leukoaminochrome o-semiquinone radical. mdpi.comnih.gov This radical is extremely reactive with molecular oxygen, readily donating its electron to form a superoxide (B77818) radical (O₂•−), while reverting to its aminochrome form. researchgate.net This futile cycle can repeat, generating large amounts of superoxide until the cellular pools of electron donors, such as NADH and NADPH, are depleted. nih.gov The accumulation of superoxide radicals leads to the formation of other harmful ROS, such as hydrogen peroxide and the highly damaging hydroxyl radical, causing widespread oxidative damage to cellular components. mdpi.com This process of one-electron reduction is a potent source of oxidative stress, and its prevention is a key function of the two-electron reduction catalyzed by DT-diaphorase. nih.gov

Induction of Cellular Responses (e.g., apoptosis in specific cell lines)

The oxidative stress and mitochondrial dysfunction induced by aminochrome can trigger programmed cell death, or apoptosis. In vitro studies using a cell line derived from rat substantia nigra (RCSN-3) have elucidated this process. When the protective activity of DT-diaphorase is inhibited by dicoumarol, aminochrome exposure leads to a cascade of apoptotic events. nih.gov

Key findings demonstrate that treatment with 50 µM aminochrome in the presence of a DT-diaphorase inhibitor induces significant cell death (62 ± 3%). nih.gov This is accompanied by the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway. nih.gov Furthermore, aminochrome triggers the intrinsic pathway of apoptosis, marked by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov The release of cytochrome c is a crucial step that leads to the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to cell death. nih.gov

Table 2: Aminochrome-Induced Apoptotic Events in RCSN-3 Cells

| Experimental Condition | Observed Effect | Apoptotic Marker | Reference |

|---|---|---|---|

| 50 µM Aminochrome + 100 µM Dicoumarol | Induces significant cell death (62 ± 3%) after 48 hours. | Cell Viability | nih.gov |

| 50 µM Aminochrome + 100 µM Dicoumarol | Significant increase in the number of caspase-3 positive cells. | Caspase-3 Activation | nih.gov |

| 50 µM Aminochrome + 100 µM Dicoumarol | Disruption of mitochondrial membrane potential. | Mitochondrial Integrity | nih.gov |

| 50 µM Aminochrome + 100 µM Dicoumarol | Release of cytochrome c from mitochondria into the cytosol. | Cytochrome c Release | nih.gov |

Role as Chemical Probes in Elucidating Biological Pathways

Indole derivatives are recognized for their utility as fluorescent probes in biological and electrochemical sensing. mdpi.com These molecules, often designed based on a donor-π-acceptor (D-π-A) concept, can exhibit positive solvatochromism, where their fluorescence emission changes with the polarity of the solvent, allowing them to probe different cellular environments. mdpi.com Furthermore, the presence of nitrogen atoms in the indole structure makes them responsive to pH changes, enabling their use as colorimetric pH sensors. mdpi.com

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, the principles of probe design using the indole scaffold suggest its potential utility. For instance, indole heptamethine cyanine (B1664457) dyes, which are a class of near-infrared fluorescent probes, have been widely applied for targeted cancer therapy, protein labeling, and detection of metal cations. sioc-journal.cn These probes can be functionalized by introducing reactive groups to the parent indole structure, allowing them to target specific biological molecules or organelles. sioc-journal.cn

The polyhydroxylated nature of this compound could be exploited in the design of chemical probes. The hydroxyl groups could serve as recognition sites for specific enzymes or receptors, or their interaction with the local environment could modulate the photophysical properties of a larger probe molecule. The synthesis of such probes would likely involve a multi-step process to introduce a fluorophore and a reactive group for target binding, while retaining the core indole-triol structure for its specific interactions.

Structure-Mechanism Relationship Studies for this compound Analogues

The biological activity of indole derivatives is highly dependent on their substitution pattern, and structure-mechanism relationship studies are crucial for understanding their function and for the development of new therapeutic agents. A key area of investigation is the role of hydroxyl groups on the indole ring in modulating receptor activity.

A study on psilocin analogues, which are hydroxylated tryptamines, revealed that the position of the hydroxyl group on the indole ring significantly impacts their activity at the 5-HT2A receptor and their psychedelic-like effects. nih.gov Compounds with a hydroxyl group at the 4- or 5-position of the indole ring demonstrated significantly higher agonistic activity compared to those with a hydroxyl group at the 6- or 7-position. nih.gov Molecular dynamics simulations suggested that the hydroxyl group's position influences the binding affinity and the stability of the ligand-receptor complex. nih.gov Specifically, the formation of a hydrogen bond with residue L229 and a stable salt bridge and hydrogen bond with D155 were identified as critical for high receptor activity. nih.gov

The following table summarizes the findings of the 5-HT2A receptor agonistic activity for different hydroxylated tryptamine (B22526) analogues:

| Compound | Hydroxyl Group Position | 5-HT2A Agonistic Activity | Psychedelic-like Effects |

| Psilocin | 4-OH | High | Present |

| Bufotenine | 5-OH | High | Present |

| 6-OH-DMT | 6-OH | Low | Absent |

| 7-OH-DMT | 7-OH | Low | Absent |

Table 1: Structure-Activity Relationship of Hydroxylated Tryptamine Analogues at the 5-HT2A Receptor. Data extracted from a study on psilocin analogs. nih.gov

Furthermore, studies on polyhydroxylated oxindole (B195798) derivatives have demonstrated their potential as antileishmanial agents. The synthesis and biological evaluation of a C-5 functionalized oxindole-based polyphenol showed that it induced parasite death by promoting oxidative stress and triggering apoptosis. nih.gov This highlights how the presence and position of multiple hydroxyl groups can influence the mechanism of action of indole-based compounds.

The following table presents the biological activity of a synthesized polyhydroxylated oxindole derivative against Leishmania donovani:

| Compound | Target Stage | IC50 (µM) | Cytotoxicity to Host Cells |

| Polyhydroxylated Oxindole | Promastigote | 15 | No |

| Polyhydroxylated Oxindole | Amastigote | 1 | No |

Table 2: Antileishmanial Activity of a Polyhydroxylated Oxindole Derivative. IC50 represents the half-maximal inhibitory concentration. nih.gov